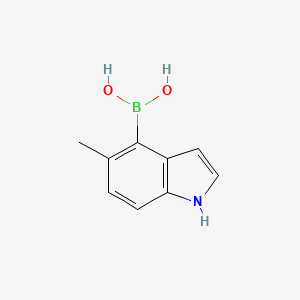
(5-メチル-1H-インドール-4-イル)ボロン酸
概要
説明
“(5-methyl-1H-indol-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are known for their diverse applications in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The compound has a molecular formula of C9H10BNO2 .
Molecular Structure Analysis
The molecular structure of “(5-methyl-1H-indol-4-yl)boronic acid” consists of a boronic acid group attached to the 4-position of a 5-methyl-1H-indole ring. The molecular weight of the compound is approximately 175.08 Da .
Chemical Reactions Analysis
Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, are known for their ability to participate in Suzuki-Miyaura cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions, which makes them useful in various sensing applications .
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品において重要な役割を果たしています . それらは細胞生物学において重要な役割を果たしています . 近年、インドール誘導体を生物活性化合物として、がん細胞、微生物、およびヒトの体の様々な疾患の治療に用いることが注目されています .
がんの治療
インドール誘導体は、天然物であっても合成物であっても、様々な生物学的に重要な性質を示しています . それらは、がん細胞の治療に使用されてきました . がん治療のためのc-Metキナーゼ阻害剤であるMK-2461アナログの合成に、「(5-メチル-1H-インドール-4-イル)ボロン酸」が用いられたことが報告されています .
抗ウイルス活性
インドール誘導体は、抗ウイルス活性を有することが明らかになっています . それらは、インフルエンザAウイルスおよびコクサッキーB4ウイルスに対して阻害活性を示す化合物の合成に使用されてきました .
抗炎症活性
インドール誘導体は、抗炎症活性も示します . それらは、様々な炎症性疾患の治療のための薬物の開発に使用されてきました .
抗酸化活性
インドール誘導体は、抗酸化活性を有することが明らかになっています . それらは、酸化ストレスによって引き起こされる疾患の治療のための薬物の開発に使用されてきました .
抗菌活性
インドール誘導体は、抗菌活性を有することが明らかになっています . それらは、様々な細菌感染症の治療のための薬物の開発に使用されてきました .
抗糖尿病活性
インドール誘導体は、抗糖尿病活性を有することが明らかになっています . それらは、糖尿病の治療のための薬物の開発に使用されてきました .
抗マラリア活性
インドール誘導体は、抗マラリア活性を有することが明らかになっています . それらは、マラリアの治療のための薬物の開発に使用されてきました .
Safety and Hazards
Boronic acids, including “(5-methyl-1H-indol-4-yl)boronic acid”, can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Boronic acids are increasingly being used in diverse areas of research. Their interaction with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . Future research may focus on expanding these applications and exploring new ones.
作用機序
Target of Action
Indole derivatives, which include this compound, are known to interact with multiple receptors and have been used in the treatment of various disorders . They play a significant role in cell biology and have shown potential in treating cancer cells and microbes .
Mode of Action
It’s known that boronic acids, in general, are used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, making them attractive synthetic intermediates .
Result of Action
Indole derivatives have shown diverse biological activities and therapeutic possibilities .
Action Environment
The action of (5-methyl-1H-indol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which boronic acids are commonly used, requires specific reaction conditions . Additionally, boronic acids are generally stable and environmentally benign, degrading into boric acid, which is relatively harmless to humans .
特性
IUPAC Name |
(5-methyl-1H-indol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHUNFVXQUGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
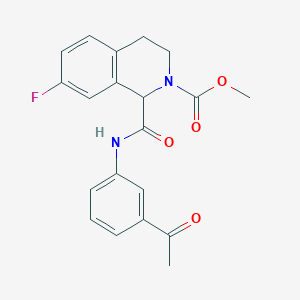
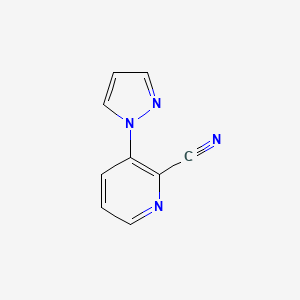
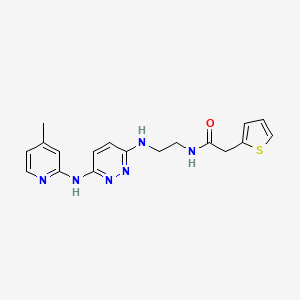
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)


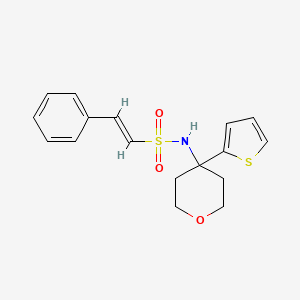

![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)
![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)
